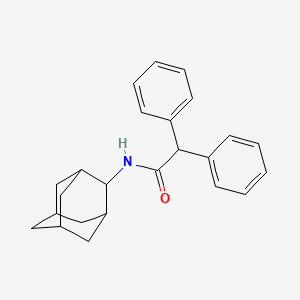

N-2-adamantyl-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO/c26-24(25-23-20-12-16-11-17(14-20)15-21(23)13-16)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,20-23H,11-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZIOXQNCFNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Toxicity : Diphenamid exhibits herbicidal activity but shows acute toxicity in rats (LD₅₀ ~500 mg/kg), whereas adamantyl derivatives are less studied but may offer safer profiles due to metabolic inertness .

- Bioactivity: Thiourea and spiro-thiazolidinone derivatives of 2,2-diphenylacetamide demonstrate antimycobacterial activity, suggesting that the adamantyl variant could be optimized for similar targets .

Computational and Pharmacological Data

- DFT Studies : Thiourea derivatives of 2,2-diphenylacetamide (e.g., Compound I-III in ) reveal energy gaps (4.3–4.5 eV) correlating with stability and reactivity. Adamantyl substitution may further modulate these properties.

- Toxicity Comparison : N,N-Dimethyl-2,2-diphenylacetamide (diphenamid) induces neurotoxicity in rats at high doses, whereas N,N-diethyl-m-toluamide (DEET) shows milder effects, highlighting the impact of N-substituents on safety .

Q & A

Basic: What are the standard synthetic routes for preparing N-2-adamantyl-2,2-diphenylacetamide?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2,2-diphenylacetyl chloride with 2-adamantylamine in anhydrous dichloromethane or tetrahydrofuran under nitrogen. Triethylamine is often added as a base to neutralize HCl byproducts. Reaction progress is monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. Post-reaction, the product is purified via column chromatography and recrystallization. Structural confirmation employs IR spectroscopy (C=O stretch ~1650–1680 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–7.5 ppm, adamantyl CH₂ groups at δ 1.5–2.2 ppm) .

Advanced: How can synthetic yields be optimized for this compound under varying reaction conditions?

Answer:

Yield optimization requires systematic variation of parameters:

- Temperature: Elevated temperatures (40–60°C) accelerate reaction kinetics but may increase side products.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of adamantylamine but may complicate purification. Non-polar solvents (e.g., toluene) reduce side reactions.

- Catalysts: Lewis acids (e.g., ZnCl₂) can improve acylation efficiency.

- Stoichiometry: A 1.2:1 molar ratio of 2,2-diphenylacetyl chloride to amine minimizes unreacted starting material.

Design a fractional factorial experiment to isolate critical factors. Analyze purity via HPLC (C18 column, acetonitrile/water gradient) and compare yields gravimetrically .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Answer:

- Spectroscopy:

- IR: Confirms carbonyl (C=O) and amide (N–H) functional groups.

- NMR: ¹H NMR identifies aromatic and adamantyl protons; ¹³C NMR resolves quaternary carbons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺).

- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry. SHELXL refines the structure, validating bond lengths/angles against density functional theory (DFT) calculations .

Advanced: How can discrepancies between theoretical and experimental crystallographic data be resolved?

Answer:

Discrepancies (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects or thermal motion. Mitigation strategies:

Validation Tools: Use PLATON (ADDSYM) to check for missed symmetry and checkCIF/CEF to identify outliers .

Hydrogen Bond Analysis: Apply graph-set notation (e.g., ) to assess intermolecular interactions influencing geometry .

DFT Refinement: Compare experimental data with gas-phase DFT-optimized structures to isolate environmental effects .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers at 4°C, away from oxidizers. Reference SDS for acute toxicity data (e.g., H302/H312 hazards) .

Advanced: How do intermolecular interactions influence the solid-state stability of this compound?

Answer:

Stability is governed by:

- Hydrogen Bonding: Amide N–H∙∙∙O=C interactions form motifs, enhancing lattice energy.

- Van der Waals Forces: Adamantyl groups contribute to dense packing, reducing solubility.

- π-π Stacking: Aromatic rings align in offset parallel arrangements (distance ~3.8 Å).

Quantify interactions using Hirshfeld surface analysis (CrystalExplorer) and thermal stability via TGA/DSC (decomposition onset >200°C) .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

Contradictions (e.g., NMR indicating rotameric forms vs. crystallography showing a single conformer) require:

Dynamic NMR Analysis: Variable-temperature ¹H NMR to detect coalescence temperatures, confirming conformational flexibility.

Crystallographic Disorder Modeling: Refine occupancy ratios for disordered adamantyl groups in SHELXL .

Computational Validation: Compare NMR chemical shifts (GIAO-DFT) and crystallographic conformers (molecular dynamics simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.